2-(4-chlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Description
This compound is a sulfone-containing acetamide derivative featuring a 4-chlorophenoxy group and a methyl-substituted tetrahydrothiophen-3-yl moiety. Its structure (Fig. 1) combines a polar sulfone group (enhancing water solubility) with a lipophilic chlorophenoxy aromatic ring, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation. The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) is critical for metabolic stability and binding interactions due to its electron-withdrawing properties .
![Fig. 1: Structure of the target compound]
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c1-14(7-8-21(18,19)10-14)16(2)13(17)9-20-12-5-3-11(15)4-6-12/h3-6H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNOTCWKYDDDHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)COC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51087295 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 303.79 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes . It has been studied for its potential as a CCR5 receptor modulator , which is significant in the context of HIV treatment. The CCR5 receptor plays a crucial role in the entry of HIV into host cells, making it a target for therapeutic intervention.
Biological Activity
Research indicates that the compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest that it may inhibit HIV replication by blocking the CCR5 receptor.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, possibly through modulation of cytokine release.
- Antimicrobial Properties : Some derivatives have demonstrated activity against various bacterial strains.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
- CCR5 Modulation Study :
- Anti-inflammatory Research :
- Antimicrobial Testing :
Scientific Research Applications
Medicinal Chemistry
Research has indicated that compounds similar to 2-(4-chlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide exhibit significant therapeutic potential in various disease models:
- Cancer Treatment : Studies have highlighted its role as an inhibitor of the ATF4 pathway, which is implicated in several cancers. The compound shows promise in targeting cancer cell survival mechanisms under stress conditions, making it a candidate for further development in oncology treatments .
- Neurodegenerative Diseases : The compound may play a role in treating conditions such as Alzheimer's disease and Parkinson's disease by modulating the unfolded protein response (UPR), which is activated during neurodegenerative processes .
The biological activity of this compound has been assessed through various in vitro and in vivo studies:
- Antimicrobial Properties : Initial studies suggest that derivatives of this compound exhibit antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential use in treating infections .
- Cytotoxicity : Research shows selective cytotoxic effects against human cancer cell lines, suggesting its potential as an anticancer agent while sparing normal cells .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, which is relevant for treating neurodegenerative diseases characterized by cholinergic dysfunction .
Case Study 1: Cancer Cell Line Studies
In a study evaluating the cytotoxic effects of related compounds on various cancer cell lines, it was found that compounds with structural similarities to 2-(4-chlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide exhibited IC50 values indicating effective growth inhibition at low concentrations. This suggests a promising avenue for developing targeted cancer therapies.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of compounds similar to this acetamide. The results demonstrated that these compounds could reduce neuroinflammation and promote neuronal survival in models of oxidative stress, highlighting their potential application in treating neurodegenerative disorders.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares substituents, molecular weights, and applications of the target compound with key analogs:
Key Research Findings
Sulfone Group Impact: The sulfone moiety in the target compound and its analogs (e.g., ) enhances polarity and metabolic stability compared to non-sulfone derivatives like alachlor. This property is advantageous in drug design for improving pharmacokinetics .
Chlorophenoxy vs. Chlorophenyl: The 4-chlorophenoxy group in the target compound may confer better target selectivity than simpler chlorophenyl groups (e.g., 3,4-dichlorophenyl in ). Oxygen in the phenoxy linker allows for hydrogen bonding, influencing receptor binding .
Agrochemical vs.
Pharmacological and Physicochemical Data
Q & A
Q. What are the common synthetic pathways for synthesizing 2-(4-chlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide?
The synthesis typically involves multi-step reactions, starting with substituted acetamides and chlorinated aromatic precursors. Key steps include nucleophilic substitution (for phenoxy group attachment) and amide bond formation. Reaction conditions such as temperature (often 25–80°C), solvent choice (e.g., DMF, dichloromethane), and catalysts (e.g., potassium carbonate, triethylamine) are critical for optimizing yield and purity. Post-synthesis purification via column chromatography and structural validation using NMR and mass spectrometry are standard .
Q. Which analytical techniques are recommended for structural elucidation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) confirms connectivity of the chlorophenoxy, tetrahydrothiophene-dioxide, and acetamide moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. How can researchers assess preliminary biological activity of this compound?
Begin with in vitro assays targeting hypothesized pathways (e.g., enzyme inhibition, receptor binding). Use cell viability assays (MTT or resazurin) for cytotoxicity screening. Pharmacokinetic parameters (e.g., solubility, logP) are determined via shake-flask or HPLC methods. Dose-response curves (IC₅₀/EC₅₀) and selectivity indices guide further optimization .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data across studies?
Contradictions may arise from variations in assay conditions (e.g., pH, serum proteins), compound purity, or cell line specificity. Address these by:
- Standardizing protocols (e.g., ATP-based vs. MTT assays).
- Validating purity via HPLC and elemental analysis.
- Conducting meta-analyses of structure-activity relationships (SAR) to identify critical substituents (e.g., chlorophenoxy vs. methoxy groups).
- Employing computational docking to predict binding modes and explain discrepancies .
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematic optimization via Design of Experiments (DoE) is recommended. Variables include:
- Solvent polarity (DMF vs. acetonitrile for SN2 reactions).
- Temperature (e.g., 60°C for amide coupling vs. 0°C for acid-sensitive steps).
- Catalyst loading (e.g., 10 mol% Pd/C for hydrogenation). Monitor reaction progress with TLC or inline IR. Use kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps .
Q. What advanced techniques characterize intermolecular interactions in crystalline forms?
Single-crystal X-ray diffraction (SC-XRD) resolves 3D packing arrangements and hydrogen-bonding networks (e.g., N–H···O interactions in acetamide groups). Pair distribution function (PDF) analysis probes amorphous phases. Hirshfeld surfaces quantify non-covalent interactions (e.g., C–H···Cl contacts) .
Q. How can computational modeling predict metabolic pathways and toxicity?
Use in silico tools like:
- Docking simulations (AutoDock Vina) to map interactions with cytochrome P450 enzymes.
- Molecular dynamics (MD) to study stability in biological membranes.
- ADMET predictors (e.g., SwissADME) for bioavailability and hepatotoxicity. Validate predictions with in vitro microsomal assays (e.g., CYP450 inhibition) .
Methodological Considerations for Data Analysis
Q. What statistical approaches are suitable for dose-response studies?
Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate 95% confidence intervals for IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Address outliers via Grubbs’ test .
Q. How are SAR studies designed to explore substituent effects?
Synthesize analogs with systematic substitutions (e.g., halogen replacement, methyl group addition). Test analogs in parallel assays (e.g., enzyme inhibition + cytotoxicity). Apply multivariate analysis (PCA) to correlate structural features (ClogP, polar surface area) with activity. Prioritize substituents at the 4-chlorophenoxy and tetrahydrothiophene-dioxide regions .
Q. What protocols validate analytical methods for impurity profiling?
Follow ICH Q2(R1) guidelines for HPLC validation:
- Specificity : Resolve impurities ≥0.1% via spiked degradation studies (acid/base/oxidative stress).
- Linearity : R² ≥0.998 over 50–150% of target concentration.
- Accuracy : Recovery 98–102% for known impurities.
- Robustness : Test column age (±500 injections) and mobile phase pH (±0.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
